(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Overview
Description
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H16ClNOS and its molecular weight is 257.78 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways, such as those involving neurotransmitter synthesis, release, and reuptake.
Biochemical Analysis
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, thereby influencing biochemical pathways related to neural signaling . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neural cells, it may modulate neurotransmitter release and uptake, affecting synaptic transmission and plasticity . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . Its degradation products may have different biochemical properties, which could influence long-term cellular effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its activity and function can be modulated by its localization, affecting its interactions with other biomolecules and cellular processes.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9;/h1-2,5,8-10,13H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGUGUVPLBETML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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